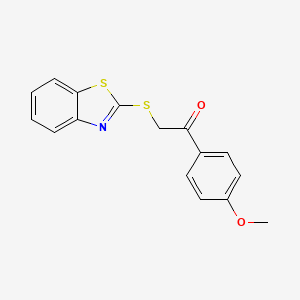![molecular formula C6H9ClN4O2S B10915232 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B10915232.png)
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is a chemical compound that features a pyrazole ring substituted with a chloro group and a sulfinyl-acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the sulfinyl-acetohydrazide moiety: This step involves the reaction of the chlorinated pyrazole with a sulfinyl-acetohydrazide precursor under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The pyrazole ring and sulfinyl-acetohydrazide moiety may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is unique due to its specific combination of a chloro-substituted pyrazole ring and a sulfinyl-acetohydrazide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H9ClN4O2S |
|---|---|
Molecular Weight |
236.68 g/mol |
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfinyl]acetohydrazide |
InChI |
InChI=1S/C6H9ClN4O2S/c7-5-1-9-11(2-5)4-14(13)3-6(12)10-8/h1-2H,3-4,8H2,(H,10,12) |
InChI Key |
HKCAUPCCXPLXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CS(=O)CC(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10915151.png)
![3-[(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10915154.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine](/img/structure/B10915159.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915162.png)
![Ethyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10915169.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915179.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915185.png)
![1-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915196.png)
![methyl 5-chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10915213.png)

![N-(3-fluorophenyl)-1-{1-[(3-fluorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915224.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10915226.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]tryptophan](/img/structure/B10915227.png)
![Methyl 1-butyl-7-(4-fluorophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10915228.png)
